Monoamine Transporter Inhibition Potency: 4-EMC Exhibits 5‑ to 10‑Fold Lower NET Potency than Mephedrone
In a standardized HEK 293 cell assay expressing human NET, DAT, and SERT, 4‑ethylmethcathinone inhibited norepinephrine uptake with an IC₅₀ of 2.5 µM (95% CI: 1.7–3.7 µM), representing approximately a 10‑fold reduction in potency relative to mephedrone (IC₅₀ = 0.254 µM) and a nearly identical potency to 4‑MEC (IC₅₀ = 2.23 µM) [1]. For DAT inhibition, 4‑EMC (IC₅₀ = 31 µM) was markedly weaker than both mephedrone (IC₅₀ = 3.31 µM) and 4‑MEC (IC₅₀ = 4.28 µM) [1]. At SERT, 4‑EMC (IC₅₀ = 4.3 µM) displayed potency comparable to mephedrone (IC₅₀ = 4.64 µM) but was approximately 1.8‑fold more potent than 4‑MEC (IC₅₀ = 7.93 µM) [1].
| Evidence Dimension | Monoamine transporter inhibition (IC₅₀) |
|---|---|
| Target Compound Data | NET: 2.5 µM (1.7–3.7); DAT: 31 µM (13–72); SERT: 4.3 µM (3.2–5.9) |
| Comparator Or Baseline | Mephedrone (4‑MMC): NET 0.254 µM, DAT 3.31 µM, SERT 4.64 µM; 4‑MEC: NET 2.23 µM, DAT 4.28 µM, SERT 7.93 µM |
| Quantified Difference | 4‑EMC vs. mephedrone: NET potency 9.8‑fold lower, DAT 9.4‑fold lower, SERT 1.1‑fold higher (more potent). 4‑EMC vs. 4‑MEC: NET equivalent, DAT 7.2‑fold lower, SERT 1.8‑fold higher. |
| Conditions | HEK 293 cells expressing human NET, DAT, SERT; [³H]monoamine uptake inhibition |
Why This Matters
This distinct potency profile necessitates that researchers selecting a cathinone for transporter‑specific assays choose 4‑EMC over mephedrone or 4‑MEC when a compound with relatively preserved SERT activity but substantially attenuated NET/DAT potency is required.
- [1] Table 1: NET, DAT, SERT IC50 values and DAT/SERT ratios for selected cathinones. Molecules 2024, 29, 5918 (PMC11679858). View Source
